3-Oxa-9-azabicyclo[3.3.1]nonan-7-one 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
Brand Name: Vulcanchem
CAS No.: 926658-87-9
VCID: VC8322445
InChI: InChI=1S/C7H11NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2
SMILES: C1C2COCC(N2)CC1=O
Molecular Formula: C7H11NO2
Molecular Weight: 141.17

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

CAS No.: 926658-87-9

Cat. No.: VC8322445

Molecular Formula: C7H11NO2

Molecular Weight: 141.17

* For research use only. Not for human or veterinary use.

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one - 926658-87-9

Specification

CAS No. 926658-87-9
Molecular Formula C7H11NO2
Molecular Weight 141.17
IUPAC Name 3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Standard InChI InChI=1S/C7H11NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2
Standard InChI Key NZOXKWYNXYBVGD-UHFFFAOYSA-N
SMILES C1C2COCC(N2)CC1=O
Canonical SMILES C1C2COCC(N2)CC1=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s bicyclo[3.3.1]nonane framework consists of a nine-membered ring system fused with two smaller rings, creating a rigid, three-dimensional structure. An oxygen atom (oxa) occupies position 3, while a nitrogen atom (aza) is situated at position 9, forming a ketone group at position 7 . This arrangement imposes steric constraints that influence reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

PropertyValue
CAS Number926658-87-9
Molecular FormulaC7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2
Molecular Weight141.168 g/mol
Density (20 °C)1.136±0.06g/cm31.136 \pm 0.06 \, \text{g/cm}^3
Boiling Point262.9±40.0°C262.9 \pm 40.0 \, \text{°C}
Exact Mass141.079 Da
PSA (Polar Surface Area)38.33 Ų
LogP (Partition Coefficient)0.035

The low LogP value indicates moderate hydrophilicity, suggesting potential bioavailability challenges that may require structural optimization for drug development .

Conformational Dynamics

The bicyclo[3.3.1]nonane system adopts a chair-chair conformation, with substituents preferentially occupying equatorial positions to minimize steric strain . This conformational rigidity enhances binding specificity to biological targets, as demonstrated in studies of analogous azabicyclo compounds .

Synthetic Methodologies

Mannich Reaction-Based Synthesis

A predominant route to 3-azabicyclo[3.3.1]nonanones involves the Mannich reaction, a three-component condensation between ketones, aldehydes, and ammonium acetate. For 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, cyclohexanone serves as the ketone precursor, reacting with formaldehyde and ammonium acetate in polar aprotic solvents (e.g., ethanol or acetonitrile) under reflux conditions . The reaction proceeds via iminium intermediate formation, followed by cyclization to yield the bicyclic product.

Key Reaction Conditions:

  • Temperature: 80–100 °C

  • Catalyst: None required (thermal activation)

  • Yield: 60–75% after purification

Post-Synthetic Modifications

The ketone moiety at position 7 enables further functionalization:

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol, enhancing solubility .

  • Oxime Formation: Reaction with hydroxylamine yields oxime derivatives, useful in metalloproteinase inhibition studies .

Biological Activities and Applications

Antimicrobial Properties

Derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one exhibit broad-spectrum antimicrobial activity. Electron-withdrawing groups (e.g., nitro, chloro) at the para position of aryl substituents enhance potency against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) . The rigid scaffold likely improves membrane penetration, disrupting microbial cell wall synthesis.

Anticancer Activity

Preliminary studies suggest that 3-azabicyclo[3.3.1]nonanones inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor overexpressed in diffuse large B-cell lymphoma (DLBCL). Molecular docking simulations indicate that the ketone oxygen forms hydrogen bonds with BCL6’s binding pocket, achieving sub-nanomolar inhibitory concentrations .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold is utilized to optimize drug permeability and efflux ratios. For example, substituting the ketone with hydroxyl groups improves blood-brain barrier penetration in central nervous system (CNS) drug candidates .

Catalysis and Material Science

Pd-catalyzed deuteration of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one produces deuterated analogs (C7H5D6NO2\text{C}_7\text{H}_5\text{D}_6\text{NO}_2), which serve as stable isotopes in pharmacokinetic studies . These derivatives are synthesized using deuterium gas (D2\text{D}_2) and palladium on carbon (Pd/C\text{Pd/C}) at 50–80 °C .

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